N-(2-ethylphenyl)-2-phenylbutanamide
Description
N-(2-ethylphenyl)-2-phenylbutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenyl group at the second carbon and a 2-ethylphenyl group attached to the amide nitrogen. Its molecular formula is C₁₈H₂₁NO, with a molecular weight of 267.36 g/mol. The compound’s structure combines lipophilic aromatic moieties with a flexible aliphatic chain, making it a candidate for studies in medicinal chemistry and materials science. The 2-ethylphenyl substituent introduces steric bulk and moderate electron-donating effects, which may influence its physicochemical properties and biological interactions compared to analogs with different substituents .
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H21NO/c1-3-14-10-8-9-13-17(14)19-18(20)16(4-2)15-11-6-5-7-12-15/h5-13,16H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
WQGXSKCXMVRZIS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C(CC)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
The ethyl group in the target compound enhances lipophilicity, favoring interactions with hydrophobic environments .
Steric and Electronic Influences: Bulky substituents (e.g., 2-ethylphenyl) may hinder molecular packing, affecting crystallinity and thermal stability.
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